molecular formula C18H30O4 B13897657 (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid

Cat. No.: B13897657
M. Wt: 310.4 g/mol
InChI Key: LYFGXCQTRBQQMX-LOVKNZMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is a hydroperoxide derivative of linoleic acid It is a polyunsaturated fatty acid with a hydroperoxide functional group at the 13th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid typically involves the oxidation of linoleic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include an aqueous buffer solution at a pH of around 7.5 and a temperature of approximately 25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often using immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.

    Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, ketones, and other secondary oxidation products.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying oxidation and reduction reactions.

    Biology: Investigated for its role in cellular signaling and oxidative stress.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of inflammation and cancer.

    Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid involves its interaction with cellular components and enzymes. The hydroperoxide group can undergo homolytic cleavage to generate free radicals, which can then participate in various biochemical pathways. These free radicals can modulate cellular signaling, induce oxidative stress, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
  • (9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
  • (6E,9E,11E,13R)-13-hydroperoxyoctadeca-6,9,11-trienoic acid

Uniqueness

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity. Its hydroperoxide group at the 13th carbon position also differentiates it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4+,9-7+,15-12+/t17-/m0/s1

InChI Key

LYFGXCQTRBQQMX-LOVKNZMYSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO

Origin of Product

United States

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